molecular formula C18H25BrN4O2S B10931338 1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10931338
M. Wt: 441.4 g/mol
InChI Key: CETWQOIPCUXTTL-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the piperazine ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with a dihaloalkane.

    Coupling: The final step involves coupling the 3-bromobenzyl group with the sulfonylated pyrazole and the piperazine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

    Substitution Products: Various substituted benzyl derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced pyrazole derivatives.

Scientific Research Applications

1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
  • 3-(5-bromo-1H-1,2,3-triazol-1-yl)piperidine

Uniqueness

1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25BrN4O2S

Molecular Weight

441.4 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C18H25BrN4O2S/c1-4-23-15(3)18(14(2)20-23)26(24,25)22-10-8-21(9-11-22)13-16-6-5-7-17(19)12-16/h5-7,12H,4,8-11,13H2,1-3H3

InChI Key

CETWQOIPCUXTTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)C

Origin of Product

United States

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